Methyl 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
Methyl 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is an organic compound that features a boronic ester group. This compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. The presence of the boronic ester group makes it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 2-chloro-3-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the coupling process, and the product is purified using standard techniques like column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve crystallization or other large-scale separation techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction: The boronic ester group can be oxidized to form boronic acids or reduced under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to deprotonate the boronic ester group.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation of the boronic ester group.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Utilized in the synthesis of pharmaceutical intermediates.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry:
Material Science: Employed in the development of advanced materials, including polymers and nanomaterials.
Agriculture: Used in the synthesis of agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic ester group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. The mechanism involves the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the coupled product.
Comparison with Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Comparison:
- Uniqueness: Methyl 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the position of the chloro group, which influences its reactivity and the types of reactions it can undergo.
- Reactivity: The presence of the chloro group in the ortho position relative to the ester group can lead to different reactivity patterns compared to its para or meta counterparts.
This compound’s versatility and unique reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
methyl 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)10-8-6-7-9(11(10)16)12(17)18-5/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLLJEVGHWIWNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2201133-24-4 |
Source
|
Record name | methyl 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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